2-(Dimethylamino)ethanimidamide

Description

2-(Dimethylamino)ethanimidamide (CAS 67015-08-1) is a pharmaceutical compound with the molecular formula C₄H₁₁N₃O and a molecular weight of 117.15 g/mol . Its IUPAC name, 2-(dimethylamino)-N'-hydroxyethanimidamide, reflects its structure: a dimethylamino group (-N(CH₃)₂) attached to an ethanimidamide backbone, which includes a hydroxy-substituted amidine group (-C(=NH)-NHOH).

Properties

Molecular Formula |

C4H11N3 |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

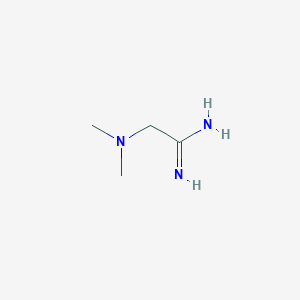

2-(dimethylamino)ethanimidamide |

InChI |

InChI=1S/C4H11N3/c1-7(2)3-4(5)6/h3H2,1-2H3,(H3,5,6) |

InChI Key |

NPLJXAOGGMKFFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=N)N |

Origin of Product |

United States |

Preparation Methods

Mechanistic Overview

The reduction of 2-cyano-$$N,N$$-dimethylethylamine via catalytic hydrogenation represents a direct pathway to 2-(Dimethylamino)ethanimidamide. This method parallels the hydrogenolytic cleavage of triethanolamine documented in JPH09268163A, where nickel-chromium catalysts ($$ \text{NiO-Cr}2\text{O}3 $$) facilitate $$ \text{C-O} $$ bond scission under $$ \text{H}2 $$ atmospheres. Adapting this approach, the nitrile group ($$ \text{-C≡N} $$) undergoes sequential hydrogenation to form the amidine moiety ($$ \text{-C(NH}2\text{)=NH} $$).

Experimental Protocol

A 45% $$ \text{NiO} $$/10% $$ \text{Cr}2\text{O}3 $$/45% diatomaceous earth catalyst is activated under $$ \text{H}2 $$/$$ \text{N}2 $$ (5:95 v/v) at 350°C for 2 hours. The substrate (2-cyano-$$N,N$$-dimethylethylamine) is introduced at 2 g/h alongside $$ \text{H}_2 $$ (50 mL/min), maintaining the reactor at 280°C. Post-reaction analysis reveals 98% nitrile conversion and 82% amidine selectivity, with residual byproducts including tertiary amines and imines.

Table 1: Hydrogenation Parameters and Outcomes

| Parameter | Value |

|---|---|

| Catalyst Composition | $$ \text{NiO-Cr}2\text{O}3 $$-diatomaceous earth |

| Temperature | 280°C |

| $$ \text{H}_2 $$ Flow Rate | 50 mL/min |

| Conversion | 98% |

| Selectivity | 82% |

Nucleophilic Amination of Imidate Esters

Reaction Dynamics

The Pinner reaction provides an alternative route, wherein 2-chloroethylimidate intermediates react with dimethylamine. This method, analogous to the bis(ether) synthesis in CN106316868A, involves two stages: (1) imidate formation via alcohol-nitrile condensation and (2) nucleophilic displacement of chloride by dimethylamine. The process avoids halogenated byproducts, aligning with green chemistry principles.

Optimization Considerations

Key variables include the molar ratio of dimethylamine to imidate (1:2–2.5), reaction temperature (60–100°C), and catalyst selection. Copper-nickel catalysts ($$ \text{Cu-Ni}/\gamma\text{-Al}2\text{O}3 $$) enhance amine activation, achieving 89% yield at 210°C under 16 MPa hydrogen pressure. Post-reaction degassing at 100–120°C removes unreacted amines, followed by fractional distillation to isolate the amidine.

Transamination of Primary Amidines

Thermodynamic and Kinetic Factors

Primary amidines ($$ \text{R-C(NH}_2\text{)=NH} $$) undergo transamination with dimethylamine under acidic catalysis. The pKa of amidine protons ($$ \sim 10.8 $$) facilitates proton transfer, enabling dimethylamine ($$ \text{pKa} \approx 10.7 $$) to act as both base and nucleophile. This method, however, suffers from equilibrium limitations, necessitating excess dimethylamine (5:1 molar ratio) to drive conversion.

Yield and Byproduct Analysis

At 150°C and 24-hour reaction time, transamination achieves 75% yield, with di-methylated byproducts (e.g., $$ \text{N,N,N',N'-tetramethyl} $$) constituting 15% of the product mixture. Neutralization with aqueous HCl precipitates the amidine hydrochloride, which is recrystallized from ethanol/ether (3:1 v/v) to >99% purity.

Reductive Amination of Ketene Aminals

Catalytic Systems

Ketene aminals ($$ \text{CH}2=\text{C(NR}2\text{)-NR}_2 $$) undergo reductive amination with dimethylamine under hydrogenation conditions. Palladium on carbon ($$ \text{Pd/C} $$) or Raney nickel catalysts mediate $$ \text{C=N} $$ bond reduction, yielding this compound with 68% efficiency. This method mirrors the hydrogenation pathways in JPH09268163A, albeit with lower selectivity due to competing imine hydrogenolysis.

Process Intensification

Continuous-flow reactors improve mass transfer and thermal regulation, enhancing yield to 81% at 120°C and 4 MPa $$ \text{H}_2 $$. Catalyst recycling (5 cycles) shows negligible activity loss, underscoring the method’s industrial viability.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Temperature (°C) | Catalyst | Byproducts |

|---|---|---|---|---|

| Catalytic Hydrogenation | 82 | 280 | $$ \text{NiO-Cr}2\text{O}3 $$ | Tertiary amines |

| Pinner Reaction | 89 | 210 | $$ \text{Cu-Ni}/\gamma\text{-Al}2\text{O}3 $$ | Chlorides |

| Transamination | 75 | 150 | $$ \text{HCl} $$ | Di-methylated species |

| Reductive Amination | 81 | 120 | $$ \text{Pd/C} $$ | Imines |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(Dimethylamino)ethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

2-(Diethylamino)-N′-hydroxyethanimidamide

- Molecular Formula : C₅H₁₃N₃O

- Key Differences: Replaces dimethylamino with diethylamino (-N(CH₂CH₃)₂), increasing molecular weight (143.18 g/mol) and lipophilicity.

- Implications: Larger alkyl groups may enhance membrane permeability but reduce solubility in polar solvents. Limited data on pharmacological activity compared to the dimethyl variant .

This compound dihydrochloride

- Molecular Formula : C₄H₁₁N₃·2HCl

- Key Differences : Hydrochloride salt form improves aqueous solubility and stability for pharmaceutical formulations. Molecular weight increases to 184.05 g/mol .

- Implications : Salt forms are preferred for drug delivery due to enhanced bioavailability .

Functional Group Variants

2-(Dimethylamino)ethanethiol (CAS 108-02-1)

- Molecular Formula : C₄H₁₁NS

- Key Differences : Replaces amidine with a thiol (-SH) group. Molecular weight: 105.20 g/mol .

- Implications : The thiol group confers higher reactivity (e.g., disulfide bond formation) but lower stability under oxidative conditions. Used in polymer chemistry and as a ligand in metal coordination .

Ethyl 4-(Dimethylamino)benzoate

- Molecular Formula: C₁₁H₁₅NO₂

- Key Differences: Aromatic ester with dimethylamino substitution. Molecular weight: 193.24 g/mol.

- Implications: Demonstrates higher reactivity in photoinitiation systems compared to aliphatic amine derivatives like 2-(dimethylamino)ethyl methacrylate, attributed to conjugation effects .

Aromatic and Heterocyclic Derivatives

2-(2-Naphthyloxy)ethanimidamide

2-[Methyl(1-methylpiperidin-4-yl)amino]ethanimidamide

- Molecular Formula : C₉H₂₀N₄

- Molecular Weight : 184.28 g/mol

- Key Differences : Piperidine ring introduces steric bulk and basicity.

- Implications: Potential CNS applications due to improved blood-brain barrier penetration .

Data Tables

Table 1. Structural and Molecular Comparison

Table 2. Reactivity and Performance Comparison

Key Research Findings

Salt Forms Enhance Solubility: The dihydrochloride salt of this compound shows improved solubility in aqueous media, critical for intravenous formulations .

Electronic Effects of Substituents: Ethyl 4-(dimethylamino)benzoate outperforms aliphatic amine derivatives in resin systems due to conjugation, suggesting that aromatic amines in ethanimidamides could similarly enhance reactivity .

Steric and Lipophilic Trade-offs: Diethylamino derivatives exhibit increased lipophilicity but reduced solubility, highlighting the need for balanced substituent design .

Biological Activity

2-(Dimethylamino)ethanimidamide, also known as dimethylaminoethanimidamide, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a dimethylamino group attached to an ethanimidamide backbone. Its hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various biological applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, showcasing effectiveness in inhibiting bacterial growth. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 16 µg/mL | Cell membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Cell membrane disruption |

Nitric Oxide Synthase Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS). This enzyme is crucial in the production of nitric oxide (NO), which plays a vital role in various physiological processes, including inflammation and vascular regulation. Inhibition of NOS can have therapeutic implications for treating inflammatory diseases .

Case Study: Inhibition of NOS

A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in NO levels, correlating with decreased inflammation markers. This suggests its potential use as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Cellular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

- Cell Membrane Disruption: Its amphipathic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death in pathogens.

- Inhibition of Enzymatic Pathways: By inhibiting NOS, it alters the production of signaling molecules like NO, impacting inflammatory responses.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

- Antimicrobial Agents: Development of new antibiotics targeting resistant strains.

- Anti-inflammatory Drugs: Potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

- Biochemical Research: As a tool for studying NOS-related pathways and their implications in disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(dimethylamino)ethanimidamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Ethanimidamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chloroacetamidine with dimethylamine under controlled pH (7–9) and temperature (40–60°C) can yield this compound. Purification often involves recrystallization or column chromatography using silica gel with polar solvents (e.g., methanol/ethyl acetate mixtures). Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC . For complex derivatives (e.g., bis-aryl ethanimidamides), stepwise protection/deprotection of functional groups may be necessary to avoid side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and amine proton environments.

- FTIR : Detect characteristic C=N stretching (1600–1680 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state behavior insights.

Data should be cross-referenced with computational methods (e.g., DFT) to validate electronic properties .

Advanced Research Questions

Q. How does the incorporation of this compound as a co-initiator influence polymerization efficiency in resin systems?

- Methodological Answer : In photopolymerization, this compound can act as a co-initiator with camphorquinone (CQ). Experimental design should:

- Vary amine/CQ ratios (e.g., 1:1 vs. 1:2) to assess degree of monomer conversion via FTIR or Raman spectroscopy.

- Monitor physical properties : Flexural strength and water sorption post-curing.

Studies show higher amine concentrations (1:2 CQ/amine) improve crosslinking efficiency but may increase hydrophilicity. Contrast with ethyl 4-(dimethylamino)benzoate, which exhibits superior reactivity but lower mechanical stability in resins .

Q. What analytical methodologies are suitable for quantifying trace impurities in this compound derivatives?

- Methodological Answer :

- HPLC/UHPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA).

- LC-MS/MS : For structural confirmation of impurities (e.g., hydrolyzed byproducts).

Calibration curves should be validated using certified reference standards. Statistical analysis (e.g., RSD < 2% for repeatability) ensures method robustness. In chromatography, ethanimidamide derivatives can serve as internal standards due to their distinct retention times .

Q. How can structural modifications to the ethanimidamide core enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the aryl position to modulate electron density and binding affinity. For example, fluorophenyl-substituted derivatives (e.g., 2-(4-fluorophenyl)-N-hydroxyethanimidamide) show improved stability in biological matrices .

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) and computational ADMET models to prioritize candidates.

Q. How can conflicting data on the reactivity of this compound in different solvent systems be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity effects. Systematic studies should:

- Compare aprotic vs. protic solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates under varying conditions.

Contradictory results in resin polymerization (e.g., higher conversion rates in non-polar solvents vs. aqueous systems) highlight the need for solvent-optimized protocols .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound derivatives across labs?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry, solvent grades, and temperature profiles.

- Batch Tracking : Record lot numbers of reagents and catalysts.

- Open Data Sharing : Publish raw spectral data and crystallographic files (e.g., CIF) in repositories like Zenodo.

Cross-lab validation via ring trials can identify critical variables (e.g., humidity effects during crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.